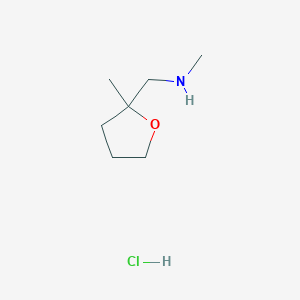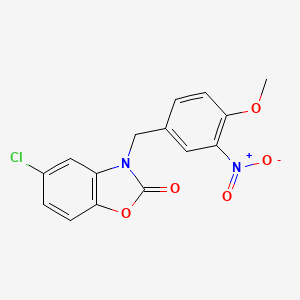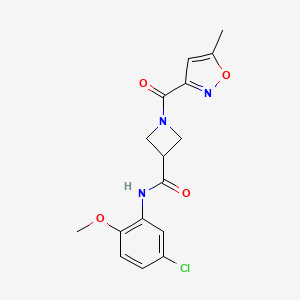
N-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride” is a chemical compound with the IUPAC name N-methyl-1-(2-methyltetrahydrofuran-2-yl)methanamine hydrochloride . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO.ClH/c1-7(6-8-2)4-3-5-9-7;/h8H,3-6H2,1-2H3;1H . This indicates that the compound has a molecular structure with 7 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom.Physical And Chemical Properties Analysis
This compound has a molecular weight of 165.66 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Characterization
- A novel compound N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine, which is structurally related to N-Methyl-1-(2-methyloxolan-2-yl)methanamine; hydrochloride, was synthesized and characterized, showing potential for further exploration in synthetic chemistry (Zhai, 2014).
Chemical Synthesis Applications
- Efficient synthesis of related compounds like 4-(2-chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo-[4,3-f] [1,4]diazepine-9-14C, starting from acetyl-1-14C chloride, highlights the relevance of such chemical structures in creating novel compounds for various applications (Hicks et al., 1984).
Reactivity and Transformation Studies
- Studies on compounds like N-2-(1,1-dichloroalkylidene) cyclohexylamines reveal insights into the reactivity and potential transformations of related structures, providing a foundation for developing new chemical reactions (Kimpe & Schamp, 2010).
Photocytotoxicity Research
- Iron(III) complexes with compounds structurally similar to N-Methyl-1-(2-methyloxolan-2-yl)methanamine; hydrochloride have been synthesized and evaluated for photocytotoxic properties, demonstrating potential applications in medical and biochemical fields (Basu et al., 2014).
Electro-Optic Material Development
- Research involving the synthesis of heterocycle-based compounds related to N-Methyl-1-(2-methyloxolan-2-yl)methanamine; hydrochloride has led to the development of novel electro-optic materials, indicating its significance in material science (Facchetti et al., 2003).
Corrosion Inhibition in Industrial Applications
- Amino acid compounds, with structural similarities to N-Methyl-1-(2-methyloxolan-2-yl)methanamine; hydrochloride, have been synthesized and studied as corrosion inhibitors for industrial materials, showcasing the compound's relevance in industrial chemistry (Yadav et al., 2015).
Biotransformation in Environmental Science
- The biotransformation of metolachlor, a structure related to N-Methyl-1-(2-methyloxolan-2-yl)methanamine; hydrochloride, by microbial organisms highlights the compound's role in environmental science and potential for bioremediation (Bollag & Liu, 1991).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(6-8-2)4-3-5-9-7;/h8H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNQQUGWZVANLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,6-dichloropyridin-3-yl)sulfonyl]-N,N-dimethylpiperidin-3-amine](/img/structure/B2867242.png)


![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2867246.png)


![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2867253.png)
![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2867254.png)



![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2867260.png)